(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, imidazole derivatives are known to show a broad range of biological activities .Scientific Research Applications
Crystal and Molecular Structures
The compound closely related to (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone has been studied for its crystal and molecular structures. This research contributes to understanding the structural properties of similar compounds, which is crucial for their applications in scientific research (Richter et al., 2023).
Antioxidant and Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research is important for the development of new therapeutics and can guide the application of this compound in similar fields (Bassyouni et al., 2012).
Antiproliferative Activity
Research on related compounds includes their synthesis and evaluation for antiproliferative activity. This application is significant in cancer research, suggesting potential uses for this compound in studying and treating cancer (Prasad et al., 2018).
Tubulin Polymerization Inhibitors
A study on a series of conjugates structurally related to the compound showed significant cytotoxicity against certain cancer cell lines, indicating its potential as a tubulin polymerization inhibitor. This finding opens avenues for the compound's application in cancer therapeutics (Mullagiri et al., 2018).
Anti-mycobacterial Chemotypes
Compounds with a similar scaffold have been identified as new anti-mycobacterial chemotypes. Their potential anti-tubercular activity suggests a possible research application for this compound in the field of infectious diseases (Pancholia et al., 2016).
Antiviral Activity
Related compounds have shown significant antiviral activity, particularly against HIV and HCV, suggesting that this compound could be explored for its antiviral properties (Galal et al., 2010).
Mechanism of Action
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-14-22-18(11-19(23-14)26-5-4-21-12-26)24-6-8-25(9-7-24)20(27)15-2-3-16-17(10-15)29-13-28-16/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMFTWDWHZEIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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